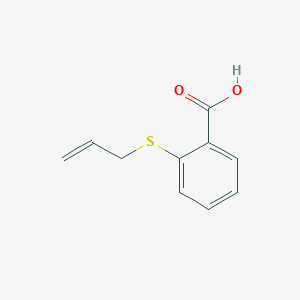

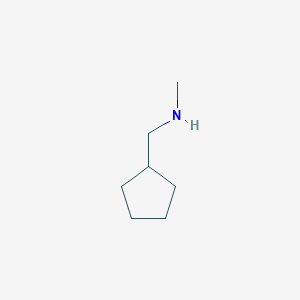

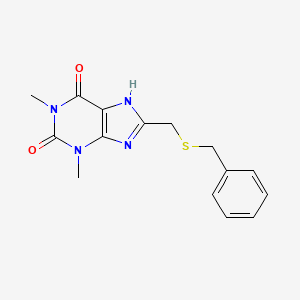

![molecular formula C12H10BrN B1347636 4'-Bromo-[1,1'-biphenyl]-4-amine CAS No. 3365-82-0](/img/structure/B1347636.png)

4'-Bromo-[1,1'-biphenyl]-4-amine

Overview

Description

4-Bromo-[1,1'-biphenyl]-4-amine (4-BBA) is an organic compound with a wide range of applications. It is a versatile compound that has been used in a variety of fields such as biochemistry, pharmacology, and materials science. 4-BBA is a highly polar compound and has a high solubility in water. It is a colorless solid with a melting point of 134 °C and a boiling point of 299 °C. 4-BBA is a useful building block for the synthesis of a variety of compounds and is used in the manufacture of pharmaceuticals, agrochemicals, and other products.

Scientific Research Applications

Biomedical Research and Drug Development

4'-Bromo-[1,1'-biphenyl]-4-amine and its derivatives have been explored extensively in biomedical research and drug development. For instance, N,N-dimethyl-2-propen-1-amine derivatives, which incorporate the 4'-bromo-[1,1'-biphenyl]-4-amine moiety, have shown potential as trypanocide agents with relatively low acute toxicities. These compounds have been investigated for their inhibitory effects on the growth of Escherichia coli and their trypanocidal activities against Trypanosoma cruzi, a parasitic agent causing Chagas' disease (Conti et al., 1996). Additionally, similar derivatives have been synthesized and evaluated for their anti-bacterial and anti-fungal activities, indicating the broad potential of these compounds in antimicrobial research (Agarwal, 2017).

Polymer Chemistry

In the field of polymer chemistry, 4-bromo-4′-ethynyl biphenyl, a related compound, has been polymerized using a palladium-based catalyst system. The resulting polymers demonstrated considerable thermal stability and predominantly insoluble characteristics, highlighting the utility of bromo-substituted biphenyl compounds in synthesizing novel polymeric materials (Trumbo & Marvel, 1987).

Synthesis of Benzimidazoles

Bromo-substituted biphenyl compounds, including derivatives of 4'-Bromo-[1,1'-biphenyl]-4-amine, have been utilized in the synthesis of benzimidazoles. For example, o-Bromophenyl isocyanide reacts with various primary amines under specific catalysis to yield 1-substituted benzimidazoles. Such synthetic pathways are significant in the development of pharmaceuticals and organic materials (Lygin & Meijere, 2009).

Chemical Synthesis and Organic Chemistry

4'-Bromo-[1,1'-biphenyl]-4-amine derivatives are also important in general organic synthesis. For instance, they have been used in the synthesis of various organic compounds such as 1,1':4',1"-terphenyl derivatives. These syntheses have explored various synthetic routes, contributing tothe development of new methods in organic synthesis and the creation of complex organic structures (Chukhajian et al., 2020).

Catalysis and Chemical Reactions

Bromo-substituted biphenyl compounds, including 4'-Bromo-[1,1'-biphenyl]-4-amine, have been used in catalysis, particularly in the palladium-catalyzed amination of aryl chlorides, bromides, and triflates. This process is highly relevant in the synthesis of complex amines and has broad applications in pharmaceutical and material sciences (Wolfe et al., 2000).

Sensing and Detection Applications

Compounds derived from 4'-Bromo-[1,1'-biphenyl]-4-amine have also been synthesized for use in sensing and detection applications. Luminescent covalent-organic polymers (COPs) synthesized using derivatives of this compound have shown potential in detecting nitroaromatic explosives and small organic molecules, demonstrating the utility of these compounds in security and environmental monitoring (Xiang & Cao, 2012).

Mechanism of Action

Target of Action

It’s known that similar biphenyl compounds often interact with various enzymes and receptors in the body .

Mode of Action

It’s known that brominated biphenyls can undergo metabolic transformations in the body, such as reduction . These transformations can lead to the formation of metabolites that may interact with biological targets .

Biochemical Pathways

It’s known that similar compounds can be metabolized by cytochrome p-450-dependent monooxygenases in hepatic microsomes . This suggests that 4’-Bromo-[1,1’-biphenyl]-4-amine could potentially affect pathways related to xenobiotic metabolism .

Pharmacokinetics

Similar biphenyl compounds are known to be lipophilic and can be widely distributed in the body . They can also undergo metabolic transformations, as mentioned earlier .

Result of Action

The metabolic transformations it undergoes could potentially lead to the formation of metabolites that interact with various biological targets .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4’-Bromo-[1,1’-biphenyl]-4-amine. For instance, factors such as pH and temperature can affect the compound’s stability and its interactions with biological targets . Additionally, the presence of other compounds or contaminants can potentially influence its efficacy and toxicity .

properties

IUPAC Name |

4-(4-bromophenyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrN/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-8H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGPBKHKHMVGUFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40299436 | |

| Record name | 4'-bromobiphenyl-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40299436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-Bromo-[1,1'-biphenyl]-4-amine | |

CAS RN |

3365-82-0 | |

| Record name | 3365-82-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=130467 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4'-bromobiphenyl-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40299436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

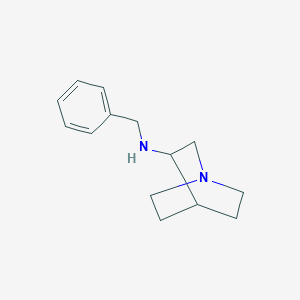

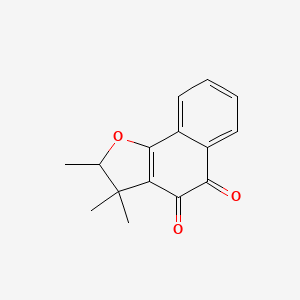

![[(Biphenyl-4-carbonyl)-amino]-acetic acid](/img/structure/B1347564.png)

![3-[(4-Methoxyphenyl)methylidene]pyrrolidin-2-one](/img/structure/B1347570.png)